molecular formula C6H4F5NO2S B1305690 3-Nitrophenylsulfur Pentafluoride CAS No. 2613-26-5

3-Nitrophenylsulfur Pentafluoride

Cat. No.: B1305690
CAS No.: 2613-26-5
M. Wt: 249.16 g/mol
InChI Key: FSTNQYCPXJMFMT-UHFFFAOYSA-N
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Description

3-Nitrophenylsulfur Pentafluoride is an organosulfur compound with the molecular formula O2NC6H4SF5. It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further bonded to a sulfur pentafluoride group (-SF5). This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Safety and Hazards

3-Nitrophenylsulfur Pentafluoride is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and use only under a chemical fume hood .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nitrophenylsulfur Pentafluoride can be synthesized through the reaction of phenyl sulfur pentafluoride with nitronium tetrafluoroborate in the presence of trifluoromethanesulfonic acid. The reaction is typically carried out in dichloromethane at room temperature for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial applications, ensuring proper handling and safety measures due to the toxic nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

3-Nitrophenylsulfur Pentafluoride undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfur pentafluoride group can undergo oxidation to form sulfonyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and bases.

    Reduction Reactions: Common reagents include hydrogen gas and catalysts like palladium on carbon.

    Oxidation Reactions: Common reagents include oxidizing agents like potassium permanganate.

Major Products Formed

    Substitution Reactions: Products include substituted phenylsulfur pentafluoride derivatives.

    Reduction Reactions: Products include 3-aminophenylsulfur pentafluoride.

    Oxidation Reactions: Products include sulfonyl derivatives of this compound.

Scientific Research Applications

3-Nitrophenylsulfur Pentafluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitrophenylsulfur Pentafluoride involves its ability to act as a fluorinating agent. The sulfur pentafluoride group is highly reactive and can introduce fluorine atoms into organic molecules, thereby modifying their chemical properties. The nitro group can also participate in various chemical reactions, further enhancing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenylsulfur Pentafluoride
  • 3-Aminophenylsulfur Pentafluoride
  • Phenyl Sulfur Pentafluoride
  • 5-Fluoro-3-Nitrophenylsulfur Pentafluoride

Uniqueness

3-Nitrophenylsulfur Pentafluoride is unique due to the presence of both a nitro group and a sulfur pentafluoride group. This combination imparts distinct chemical properties, making it a valuable compound in various applications. Its ability to act as a fluorinating agent and participate in diverse chemical reactions sets it apart from other similar compounds .

Properties

IUPAC Name

pentafluoro-(3-nitrophenyl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F5NO2S/c7-15(8,9,10,11)6-3-1-2-5(4-6)12(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTNQYCPXJMFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379675
Record name 3-Nitrophenylsulfur Pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2613-26-5
Record name (OC-6-21)-Pentafluoro(3-nitrophenyl)sulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2613-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrophenylsulfur Pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-nitro-3-(pentafluorosulfanyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.098
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Record name 3-Nitrophenylsulfur pentafluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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